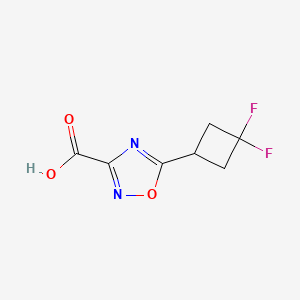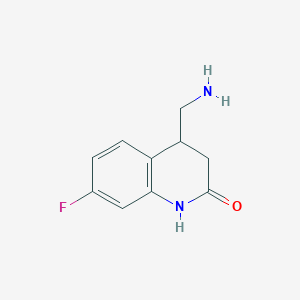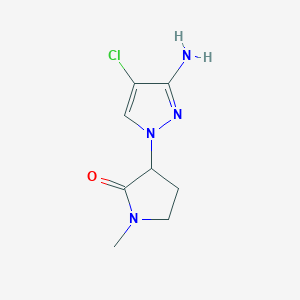
(1,3,5-Trimethylcyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3,5-Trimethylcyclohexyl)methanamine: is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexane, where three methyl groups are attached to the 1st, 3rd, and 5th positions of the cyclohexane ring, and a methanamine group is attached to the ring. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,5-Trimethylcyclohexyl)methanamine typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 1,3,5-trimethylcyclohexane with formaldehyde and ammonia under acidic conditions to form the methanamine derivative. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is conducted in the presence of hydrogen gas and a suitable catalyst, such as palladium or nickel, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1,3,5-Trimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Alcohols, hydrocarbons.
Substitution: Substituted amines, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1,3,5-Trimethylcyclohexyl)methanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives are investigated for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also utilized in the manufacture of agrochemicals and surfactants.
Wirkmechanismus
The mechanism of action of (1,3,5-Trimethylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving amine receptors and enzymes that metabolize amine derivatives.
Vergleich Mit ähnlichen Verbindungen
- (1,3,3-Trimethylcyclohexyl)methanamine
- (1,3,5-Trimethylcyclohexane)
- (1,3,5-Trimethylbenzene)
Uniqueness: (1,3,5-Trimethylcyclohexyl)methanamine is unique due to the presence of three methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
(1,3,5-trimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-8-4-9(2)6-10(3,5-8)7-11/h8-9H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
PXUMKNJVHDOPSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


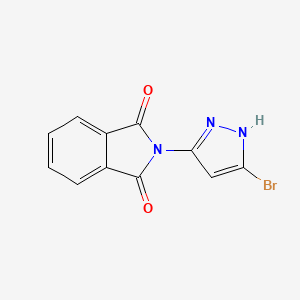
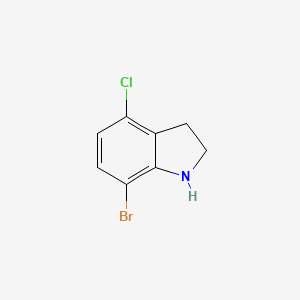

![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13319665.png)
amine](/img/structure/B13319679.png)
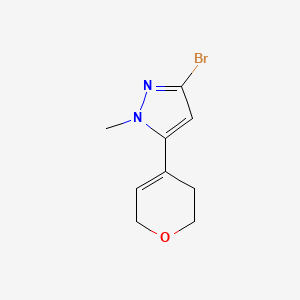
![Bicyclo[2.2.1]heptan-2-ylmethanethiol](/img/structure/B13319694.png)


